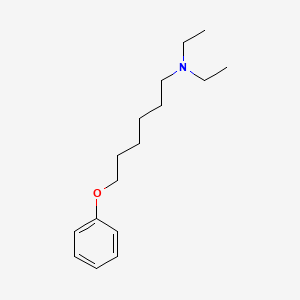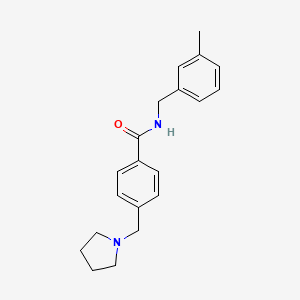
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide
Übersicht
Beschreibung
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide, also known as DMNQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNQ is a redox-active quinone that can act as an electron acceptor and donor, making it a useful tool in studying biological processes that involve electron transfer.
Wirkmechanismus
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide acts as an electron acceptor and donor, undergoing redox reactions that generate ROS. These ROS can then interact with cellular components such as proteins, lipids, and DNA, leading to oxidative damage. 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial respiration, and the activation of stress response pathways. 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide has also been shown to have anti-inflammatory effects, potentially due to its ability to induce apoptosis in inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide is its ability to generate ROS in a controlled manner, allowing researchers to study the effects of oxidative stress on cellular processes. However, 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide can also be toxic at high concentrations, limiting its use in certain experiments. Additionally, 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide may not accurately reflect the effects of endogenous ROS production, as it generates ROS in a non-physiological manner.
Zukünftige Richtungen
There are many potential future directions for research involving 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide, including studies on the role of ROS in aging and neurodegenerative diseases, the development of new therapies for cancer and inflammatory diseases, and the use of 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide as a tool for studying redox signaling pathways. Additionally, further research is needed to fully understand the limitations and potential toxicity of 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide in various experimental settings.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide has been used in various scientific research applications, including studies on oxidative stress, mitochondrial function, and electron transport chain activity. 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide is particularly useful in studies related to the generation of reactive oxygen species (ROS) and the role of ROS in cellular signaling and disease.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-12-8-7-10(9-11(12)18(20)21)17-16(19)15-13(23-2)5-4-6-14(15)24-3/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQKGFVYWEYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732797.png)

![ethyl 4-{3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4732811.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4732815.png)
![(3aR,7aS)-2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4732821.png)
![2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4732826.png)
![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4732837.png)

![1-[(3-chlorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4732852.png)

![N-[3-(dimethylamino)propyl]-N-[(2-methoxy-1-naphthyl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4732865.png)

![N-(3-{[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4732887.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4732892.png)